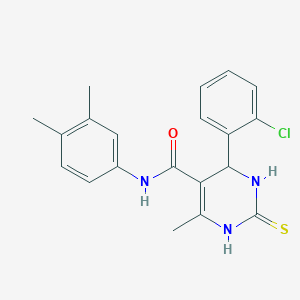

4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(2-Chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a 2-sulfanylidene (thione) group and a carboxamide substituent. Its structure includes a 2-chlorophenyl group at position 4 of the pyrimidine ring and a 3,4-dimethylphenyl moiety on the carboxamide nitrogen. This compound belongs to the Biginelli-type pyrimidine family, which is known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

Properties

IUPAC Name |

4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-11-8-9-14(10-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)15-6-4-5-7-16(15)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMCBESMSHJKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrimidine core, introduction of the chlorophenyl and dimethylphenyl groups, and the incorporation of the sulfanylidene and carboxamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions on the chlorophenyl group can introduce various functional groups .

Scientific Research Applications

4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs involve substitutions on the pyrimidine ring and the carboxamide aryl group. These modifications influence physicochemical parameters such as logP, molecular weight, and hydrogen bonding capacity.

Table 1: Structural and Physicochemical Comparison

*Estimated via analogous substituent contributions.

Key Observations :

- The target compound exhibits moderate lipophilicity (logP ~4.2), comparable to its 2,5-dimethoxyphenyl analog . However, trifluoromethyl-substituted analogs show higher logP (~4.8) due to the electron-withdrawing CF3 group.

- Polar surface areas (60–65 Ų) suggest moderate solubility, typical for this class.

Key Observations :

- The target compound likely follows a POCl3/DMF-mediated cyclocondensation route, similar to , but requires optimized conditions for the bulky 3,4-dimethylphenyl group.

- FeCl3-catalyzed methods achieve higher yields (>85%) for ester analogs due to milder conditions.

- Trifluoromethyl analogs show lower yields (60–70%), possibly due to steric hindrance from the CF3 group.

Key Observations :

- Trifluoromethyl analogs demonstrate broad-spectrum antimicrobial activity, suggesting that electron-withdrawing groups enhance interactions with microbial enzymes.

- Furan-substituted esters exhibit potent radical scavenging, likely due to the electron-donating furan moiety.

- The target compound’s 3,4-dimethylphenyl group may reduce antimicrobial efficacy compared to CF3-substituted analogs but could improve metabolic stability.

Biological Activity

The compound 4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 359.88 g/mol

The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a dimethylphenyl moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the tetrahydropyrimidine class exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain tetrahydropyrimidines inhibited cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High (IC50 < 20 µM) | |

| Antimicrobial | Moderate (MIC < 50 µg/mL) | |

| Cytotoxicity | Significant |

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth. The IC50 values ranged from 15 to 25 µM across different cell types. The study concluded that the compound's structural features are critical for its anticancer activity, particularly the presence of the chlorophenyl group which enhances binding affinity to target proteins .

Case Study: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 25 µg/mL, the compound significantly inhibited bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives, substituted aldehydes, and β-keto esters under acidic conditions. For example, refluxing in ethanol with HCl as a catalyst facilitates ring closure . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for intermediates .

- Purification : Column chromatography (silica gel, DCM/MeOH gradient) achieves >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Spectroscopy :

- ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .

- FT-IR confirms thiocarbonyl (C=S) stretches near 1200 cm⁻¹ .

- Chromatography :

- HPLC (C18 column, acetonitrile/water) monitors purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.1) .

Advanced Research Questions

Q. How can contradictions in biological activity data among structurally analogous compounds be resolved?

- Strategy :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl) on target binding using in vitro assays .

- Control Experiments : Standardize assay conditions (e.g., pH, incubation time) to isolate substituent contributions .

- Example : The 3,4-dimethyl group may enhance lipophilicity, altering membrane permeability compared to methoxy analogs .

Q. What computational approaches predict binding affinity and reactivity with biological targets?

- Methods :

- Molecular Docking : Use crystallographic data (e.g., X-ray structures from ) to model interactions with enzyme active sites (e.g., dihydrofolate reductase).

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., thiocarbonyl group’s nucleophilicity) .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can conformational dynamics of the tetrahydropyrimidine ring be studied under varying solvent conditions?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.